molecular formula C13H18O7 B1243249 2-Hydroxybenzyl beta-d-glucopyranoside CAS No. 7724-09-0

2-Hydroxybenzyl beta-d-glucopyranoside

Cat. No.: B1243249
CAS No.: 7724-09-0
M. Wt: 286.28 g/mol
InChI Key: VBSPBYNZPRRGSB-UJPOAAIJSA-N
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Description

Beta-isosalicin is a beta-D-glucoside that is beta-D-glucopyranose in which the hydroxy group at position 1R is substituted by a (2-hydroxybenzyl)oxy group. It is isolated from the flowers of Filipendula ulmaria. It has a role as a plant metabolite. It is a beta-D-glucoside, a monosaccharide derivative and a member of phenols.

Scientific Research Applications

Enzymatic Synthesis in Organic Media

Research by Vic, Thomas, and Crout (1997) explored the enzymatic synthesis of alkyl-β-D-glucosides, including 2-Hydroxybenzyl β-D-glucopyranoside, in organic solvents. They found that different solvents influenced the yield of these compounds, with the best results obtained in tert-butanol, acetone, or acetonitrile. This study highlighted the potential for organic solvents in enzymatic syntheses of such compounds (Vic, Thomas, & Crout, 1997).

Neuroprotective Properties

Lee, Sung, and Kim (2006) identified bibenzyl glycosides, including derivatives of 2-Hydroxybenzyl β-D-glucopyranoside, as neuroprotective agents. These compounds were found to protect human neuroblastoma cells from neurotoxicity, indicating potential applications in neurological research and therapy (Lee, Sung, & Kim, 2006).

Role in Traditional Medicine

Maurya et al. (2004) studied compounds extracted from Pterocarpus marsupium, an Ayurvedic medicine, and identified 2-Hydroxybenzyl β-D-glucopyranoside derivatives among its constituents. This research provides a scientific basis for the medicinal use of these compounds in traditional practices (Maurya et al., 2004).

Antioxidant Activities

A study by Young Jae Lee et al. (2009) revealed that flavonoids, including 2-Hydroxybenzyl flavonoid glycosides, isolated from the root bark of Cudrania tricuspidata exhibit significant antioxidant activities. These findings suggest potential applications of these compounds in oxidative stress-related conditions (Young Jae Lee et al., 2009).

Novel Screening Methods for Glycoside Production

Research by Gräber et al. (2010) described a novel screening method for enzymatic alkyl glycoside production, focusing on compounds like hexyl-beta-D-glucopyranoside. This method has implications for the efficient production and study of glycosides, including 2-Hydroxybenzyl β-D-glucopyranoside derivatives (Gräber et al., 2010).

Biotransformation in Herbal Extracts

Lin et al. (2008) explored the biotransformation of 4-(3,4-Dihydroxybenzoyloxymethyl)phenyl- O-beta-D-glucopyranoside (a related compound) in rats and found significant pharmacokinetic data, which could be relevant for understanding the metabolism and therapeutic potential of 2-Hydroxybenzyl β-D-glucopyranoside (Lin et al., 2008).

Applications in Enzyme Analysis and Synthesis

Several studies have used derivatives of 2-Hydroxybenzyl β-D-glucopyranoside in enzymatic assays and synthetic processes, demonstrating their utility in biochemical research and pharmaceutical synthesis (Daniels & Glew, 1982), (Lu, Navidpour, & Taylor, 2005).

Role in Plant Biotransformation Systems

Yan et al. (2007) investigated the biotransformation of 4-hydroxybenzen derivatives by hairy root cultures of Polygonum multiflorum, which resulted in the production of various glucosides, including 2-Hydroxybenzyl β-D-glucopyranoside. This research highlights the potential of plant biotransformation systems in producing valuable glucosides (Yan et al., 2007).

Properties

7724-09-0

Molecular Formula

C13H18O7

Molecular Weight

286.28 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2-hydroxyphenyl)methoxy]oxane-3,4,5-triol

InChI

InChI=1S/C13H18O7/c14-5-9-10(16)11(17)12(18)13(20-9)19-6-7-3-1-2-4-8(7)15/h1-4,9-18H,5-6H2/t9-,10-,11+,12-,13-/m1/s1

InChI Key

VBSPBYNZPRRGSB-UJPOAAIJSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O

SMILES

C1=CC=C(C(=C1)COC2C(C(C(C(O2)CO)O)O)O)O

Canonical SMILES

C1=CC=C(C(=C1)COC2C(C(C(C(O2)CO)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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